N-tert-Butylglycine hydrochloride (CAS 6939-23-7) is a sterically hindered, N-alkylated amino acid derivative supplied as a stable hydrochloride salt. In industrial and advanced academic procurement, it is sourced as a specialized building block for conformationally restricted peptidomimetics, peptoids, and multicomponent Ugi reaction libraries. The massive steric bulk of the tert-butyl group fundamentally alters the rotational freedom of the adjacent amide bond, making it a critical selection for chemists aiming to force specific secondary structures, such as polyproline type-I helices [1]. Furthermore, the hydrochloride salt form ensures high solubility in polar solvents and long-term shelf stability, mitigating the handling issues often associated with free-base aliphatic amino acids [2].
Substituting N-tert-Butylglycine hydrochloride with less hindered analogs, such as N-methylglycine (sarcosine) or unsubstituted glycine, compromises conformational control in downstream products. In peptoid synthesis, less bulky N-alkyl groups fail to restrict the amide bond, resulting in heterogeneous mixtures of cis and trans isomers rather than a single, predictable secondary structure[1]. Additionally, attempting to use the free base of N-tert-butylglycine instead of the hydrochloride salt introduces solubility bottlenecks in polar reaction media and increases susceptibility to oxidative or hygroscopic degradation during storage[2]. Consequently, for applications requiring strict stereochemical enforcement and reproducible processability, this specific sterically crowded hydrochloride salt is non-interchangeable.
In the synthesis of peptoid oligomers, the steric bulk of the N-substituent dictates the cis/trans isomerization of the backbone amide bonds. N-tert-Butylglycine hydrochloride forces the adjacent amide bond to adopt an exclusive cis-geometry (>95%), a critical requirement for folding into specific secondary structures like polyproline type-I helices. In contrast, standard N-methylglycine (sarcosine) permits a dynamic equilibrium of cis and trans conformers, leading to unstructured oligomer mixtures [1].
| Evidence Dimension | Amide bond cis-geometry population |
| Target Compound Data | >95% cis-conformer |
| Comparator Or Baseline | N-Methylglycine (~50-60% cis-conformer depending on sequence) |
| Quantified Difference | Near-total restriction to cis-geometry vs. mixed populations |
| Conditions | Peptoid oligomer backbone in solution |
Enables the procurement of a building block that guarantees predictable, uniform folding in synthetic peptidomimetics.
The extreme steric hindrance that makes N-tert-Butylglycine valuable also necessitates specific process adjustments during solid-phase peptide synthesis (SPPS). Standard carbodiimide-based coupling reagents yield poor incorporation (<10%) due to the crowded nitrogen. However, when paired with specialized reagents like pentafluorophenyl diphenyl phosphinate (FDPP) and DBU, coupling efficiencies exceed 95% on acid-sensitive 2-CTC resins [1]. Buyers must ensure their synthesis workflows are adapted for these highly reactive coupling conditions rather than relying on generic SPPS protocols.
| Evidence Dimension | SPPS Coupling Efficiency |
| Target Compound Data | >95% yield using FDPP/DBU |
| Comparator Or Baseline | Standard N-alkyl amino acids (>95% yield using standard DIC/Oxyma) |
| Quantified Difference | Requires specialized phosphinate coupling to overcome steric block |
| Conditions | Solid-phase synthesis on 2-chlorotrityl chloride (2-CTC) resin |
Informs process chemists that procuring this compound requires specific, highly reactive coupling reagents to achieve acceptable yields.
In Ugi multicomponent reactions, the choice of the amino acid component heavily influences the reaction pathway and by-product formation. The massive steric bulk of N-tert-Butylglycine hydrochloride effectively suppresses unwanted side reactions, such as competitive O→α-N 1,4-acyl shifts, which are common with less hindered amines. This directs the intermediate exclusively toward the desired Mumm rearrangement, significantly improving the yield and purity of the target α-amino imides or complex cyclic scaffolds compared to unsubstituted glycine [1].
| Evidence Dimension | Reaction pathway selectivity (Mumm rearrangement vs. 1,4-shift) |
| Target Compound Data | Strongly favors Mumm rearrangement |
| Comparator Or Baseline | Unsubstituted glycine (susceptible to competitive 1,4-shifts and over-alkylation) |
| Quantified Difference | Suppression of competitive acyl shifts due to steric crowding |
| Conditions | Ugi 4-center, 3- or 4-component reaction conditions |
Maximizes target yield and simplifies purification in the generation of complex multicomponent pharmaceutical libraries.
Procuring the hydrochloride salt of N-tert-Butylglycine provides distinct handling advantages over the free base form. The HCl salt exhibits rapid and complete dissolution in polar solvents (such as water and methanol) required for standard coupling and multicomponent reactions. Furthermore, the salt form protects the secondary amine from oxidative degradation and reduces hygroscopicity, maintaining >99% purity over extended storage periods under standard laboratory conditions .
| Evidence Dimension | Aqueous/Polar Solubility and Storage Stability |
| Target Compound Data | High solubility, stable >99% purity |
| Comparator Or Baseline | N-tert-Butylglycine free base (lower polar solubility, prone to degradation) |
| Quantified Difference | Enhanced shelf-life and immediate processability in polar media |
| Conditions | Standard ambient storage and polar solvent formulation |
Ensures reproducible dosing, prevents material loss due to degradation, and streamlines liquid handling in automated synthesis.
Procured for synthesizing foldamers and peptidomimetics where forcing a polyproline type-I helical structure is required for target receptor binding, leveraging its strict cis-amide induction [1].
Selected as the amino acid input for generating diverse, high-purity α-amino imide libraries in medicinal chemistry, utilizing its steric bulk to prevent unwanted acyl shifts and side reactions [2].
Utilized in specialized solid-phase peptide synthesis (SPPS) workflows requiring highly reactive phosphinate coupling agents (e.g., FDPP) to successfully incorporate heavily hindered residues without sequence truncation [1].
Irritant